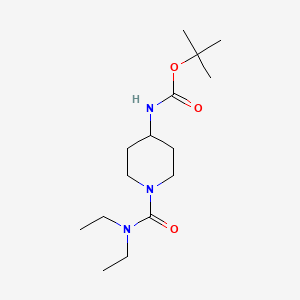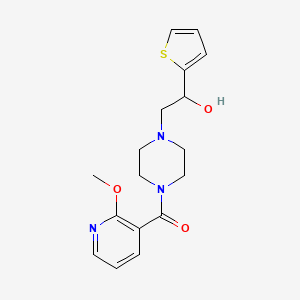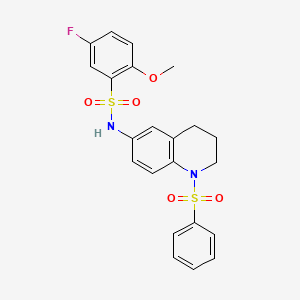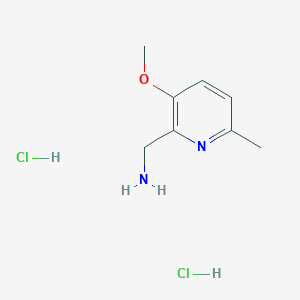
tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C15H29N3O3 . It is also known as "Carbamic acid, N-[1-[(diethylamino)carbonyl]-4-piperidinyl]-, 1,1-dimethylethyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C15H29N3O3/c1-15(2,3)20-14(19)17-12-6-10-18(11-7-12)13-4-8-16-9-5-13/h12-13,16H,4-11H2,1-3H3, (H,17,19) .Physical And Chemical Properties Analysis
The physical form of “this compound” is described as a white to yellow solid . The compound has a molecular weight of 299.41 .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Kinase Inhibitors
Tert-butyl carbamates, including structures related to tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate, have been utilized in the synthesis of kinase inhibitors, which are important in the development of therapeutics for diseases like rheumatoid arthritis and psoriasis. For example, a naphthyridone p38 MAP kinase inhibitor was synthesized using a process that involved Grignard addition of a tert-butylpiperidinyl derivative, demonstrating the utility of tert-butyl carbamates in complex organic syntheses (Chung et al., 2006).
C-H Bond Activation
Studies have shown that tert-butyl carbamate derivatives can participate in C-H bond activation processes, underscoring their versatility in organic synthesis. For instance, aluminum and gallium hydrazides derived from tert-butyl carbamate compounds have demonstrated the ability to activate C–H bonds, highlighting their potential as reagents in synthetic chemistry (Uhl et al., 2016).
Asymmetric Synthesis
The tert-butyl group is instrumental in the asymmetric synthesis of amines, with tert-butyl carbamates serving as protected nitrones in the synthesis of N-(Boc)hydroxylamines. This application is crucial for producing enantioenriched compounds, which are valuable in pharmaceutical development (Guinchard et al., 2005).
Medicinal Chemistry Applications
Anticancer and Antimicrobial Agents
Tert-butyl carbamate derivatives have been explored as intermediates in the synthesis of metallopharmaceutical agents. Research into palladium, gold, and silver complexes with tert-butyl carbamate ligands has revealed significant anticancer and antimicrobial properties, underscoring the potential of these compounds in therapeutic applications (Ray et al., 2007).
Safety and Hazards
The safety information available indicates that “tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate” may cause harm if swallowed, inhaled, or if it comes into contact with skin or eyes . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds have shown strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .
Mode of Action
It’s suggested that the compound may induce depolarization of the bacterial cytoplasmic membrane . This could lead to a dissipation of the bacterial membrane potential, which is a common mechanism of antibacterial action.
Biochemical Pathways
The depolarization of the bacterial cytoplasmic membrane suggests that it may interfere with essential processes such as nutrient uptake, waste removal, and maintenance of cellular homeostasis .
Pharmacokinetics
Similar compounds have shown selectivity over mammalian cells and no hemolytic properties toward horse erythrocytes , suggesting a favorable safety profile.
Result of Action
Based on the proposed mode of action, it can be inferred that the compound may lead to bacterial cell death by disrupting the integrity and function of the bacterial cytoplasmic membrane .
Biochemical Analysis
properties
IUPAC Name |
tert-butyl N-[1-(diethylcarbamoyl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-6-17(7-2)14(20)18-10-8-12(9-11-18)16-13(19)21-15(3,4)5/h12H,6-11H2,1-5H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGBMSOFRPZTJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2874732.png)
![2-(methylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2874734.png)

![N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2874738.png)

![N-[(3-chlorobenzyl)oxy]urea](/img/structure/B2874740.png)
![1-(2,4-dichlorobenzyl)-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2874741.png)

![Bicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B2874746.png)
![3-allyl-8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874748.png)

![N-[3-(3-Chlorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2874750.png)
![Methyl 3-[(4-chlorophenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2874751.png)
